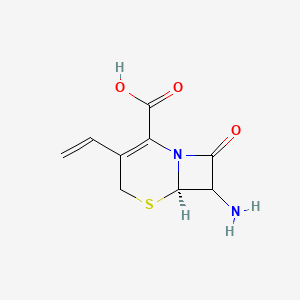
7-Amino-3-vinyl-3-cephem-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-3-vinyl-3-cephem-4-carboxylic acid is a chemical compound with significant importance in the field of medicinal chemistry. This compound is a derivative of cephalosporin, a class of β-lactam antibiotics that are widely used to treat bacterial infections. The unique bicyclic structure of this compound, which includes a β-lactam ring fused to a dihydrothiazine ring, is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-vinyl-3-cephem-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 7-aminocephalosporanic acid (7-ACA) with appropriate acylating agents under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
7-Amino-3-vinyl-3-cephem-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino group can undergo substitution reactions with various electrophiles[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of alkyl halides or acyl chlorides under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino group .
Scientific Research Applications
7-Amino-3-vinyl-3-cephem-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex cephalosporin derivatives.
Biology: The compound is studied for its interactions with bacterial enzymes and its role in inhibiting cell wall synthesis.
Medicine: As a cephalosporin derivative, it is investigated for its potential use as an antibiotic to treat various bacterial infections.
Mechanism of Action
The mechanism of action of 7-Amino-3-vinyl-3-cephem-4-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Cefadroxil: Another cephalosporin derivative with a similar β-lactam structure.
Cefalexin: A first-generation cephalosporin with a similar mechanism of action.
Cefuroxime: A second-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness
What sets 7-Amino-3-vinyl-3-cephem-4-carboxylic acid apart is its unique ethenyl group, which can be further modified to create a wide range of derivatives with varying biological activities. This versatility makes it a valuable compound in the development of new antibiotics .
Properties
Molecular Formula |
C9H10N2O3S |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
(6R)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3S/c1-2-4-3-15-8-5(10)7(12)11(8)6(4)9(13)14/h2,5,8H,1,3,10H2,(H,13,14)/t5?,8-/m1/s1 |
InChI Key |
GQLGFBRMCCVQLU-XCGJVMPOSA-N |
Isomeric SMILES |
C=CC1=C(N2[C@@H](C(C2=O)N)SC1)C(=O)O |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















